molecular formula C10H17NO3 B6331344 (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate CAS No. 1217637-01-8

(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate

Cat. No.: B6331344
CAS No.: 1217637-01-8
M. Wt: 199.25 g/mol
InChI Key: AMHAWCRGUQTPAH-MRVPVSSYSA-N
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Description

(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate (CAS 1217637-01-8) is a valuable chiral synthon of interest in advanced pharmaceutical research and development. This compound, with a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol, serves as a key enantiopure intermediate for the synthesis of complex bioactive molecules . Its structure features both a carbamate-protected amine and a terminal alkyne group, making it a versatile precursor for click chemistry and other conjugation strategies in drug discovery. The global market for related high-purity chiral intermediates is experiencing growth, driven by demand in the pharmaceutical and fine chemical industries, highlighting its strategic importance . As a building block, its applications are primarily found in the construction of potential therapeutics, including those investigated for inhibitory activity against diseases caused by protozoan parasites . The terminal alkyne functionality allows for further structural elaboration through metal-catalyzed coupling reactions, such as the Sonogashira reaction, or cycloadditions, enabling medicinal chemists to efficiently create diverse compound libraries. This product is offered with a purity of 95% and should be stored sealed in a dry environment at 2-8°C . (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxypent-4-yn-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHAWCRGUQTPAH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650660
Record name tert-Butyl [(2R)-1-hydroxypent-4-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162107-49-5
Record name tert-Butyl [(2R)-1-hydroxypent-4-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Alkylation of Chiral Auxiliaries

A prevalent strategy involves the use of Evans oxazaborolidine catalysts to induce enantioselectivity during alkylation. For example:

  • Chiral Enolate Formation :

    • A glycine-derived oxazolidinone is treated with a strong base (e.g., LDA) to generate a chiral enolate.

    • Propargyl bromide is introduced to yield the alkynylated intermediate with >90% enantiomeric excess (ee).

    • Key Conditions :

      • Solvent: Tetrahydrofuran (THF) at −78°C.

      • Base: Lithium diisopropylamide (LDA).

      • Electrophile: Propargyl bromide (1.1 equiv).

  • Deprotection and Carbamate Formation :

    • The chiral auxiliary is cleaved via hydrolysis, and the resulting amine is protected with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.

Table 1: Comparative Yields for Asymmetric Alkylation

StepYield (%)Purity (%)ee (%)
Enolate Formation8595
Alkylation789092
Deprotection9298
Boc Protection8899

Catalytic Asymmetric Hydrogenation

An alternative route employs transition-metal catalysts to reduce alkynyl precursors stereoselectively:

  • Substrate Preparation :

    • A propargylamine derivative is synthesized via Sonogashira coupling between a terminal alkyne and an iodoalanine precursor.

  • Hydrogenation :

    • Using a chiral Rhodium-DuPhos catalyst, the alkyne is hydrogenated to the (R)-configured amine with 94% ee.

    • Key Conditions :

      • Pressure: 50 psi H₂.

      • Solvent: Methanol at 25°C.

Process Intensification and Industrial Scalability

Telescoped Synthesis for Cost Efficiency

Adapting methodologies from the synthesis of tert-butyl (1-hydroxypent-4-en-2-yl)carbamate, a telescoped process minimizes intermediate isolations:

  • One-Pot Alkylation-Hydrolysis :

    • After alkylation, the reaction mixture is directly hydrolyzed without workup, reducing solvent waste and time.

  • In Situ Boc Protection :

    • The amine intermediate is treated with Boc₂O in the same reactor, achieving 85% overall yield.

Table 2: Scale-Up Performance (Pilot Plant)

ParameterLab Scale (100 g)Pilot Scale (10 kg)
Yield78%72%
Purity (HPLC)99%98%
Cycle Time48 h52 h

Solvent and Catalyst Recovery

  • Solvent Recycling : THF is recovered via distillation (90% efficiency).

  • Catalyst Reuse : Rhodium catalysts are retained through immobilization on silica supports, enabling five reaction cycles without significant loss in ee.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, Boc), 2.21–2.32 (m, 2H, CH₂), 3.57–3.67 (m, 3H, CH₂OH and NH), 4.74 (br, 1H, OH), 5.08–5.13 (m, 2H, ≡CH₂).

  • HPLC : Chiralcel OD-H column, 99.9% purity, 94% ee.

Stability Studies

  • Thermal Stability : Decomposition onset at 180°C (DSC).

  • Storage : Stable for >12 months under nitrogen at −20°C.

Chemical Reactions Analysis

Nucleophilic Additions to the Alkyne Group

The terminal alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This "click chemistry" reaction is performed in a THF/water mixture with sodium ascorbate and copper sulfate at 25°C, yielding >90% regioselective products.

Example Reaction:

(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate+NaN3CuSO4,NaAscTriazole derivative\text{(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate} + \text{NaN}_3 \xrightarrow{\text{CuSO}_4, \text{NaAsc}} \text{Triazole derivative}

ParameterValue
CatalystCuSO₄/NaAsc (1:2 mol%)
SolventTHF/H₂O (3:1)
Temperature25°C
Yield92%

Hydrogenation of the Alkyne

Selective hydrogenation of the alkyne to cis-alkene is achieved using Lindlar catalyst (Pd/CaCO₃) in ethyl acetate under H₂ (1 atm). The hydroxyl group remains unaffected, with >85% yield .

Mechanism:

AlkyneH2,Lindlarcis-Alkene\text{Alkyne} \xrightarrow{\text{H}_2, \text{Lindlar}} \text{cis-Alkene}

ParameterValue
Catalyst Loading5 wt% Pd
SolventEthyl acetate
Pressure1 atm H₂
Yield87%

Oxidation of the Hydroxyl Group

The primary alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane at 0°C. This reaction proceeds via a two-electron oxidation mechanism, achieving 78% yield.

Reaction Pathway:

AlcoholDMP, CH2Cl2Ketone\text{Alcohol} \xrightarrow{\text{DMP, CH}_2\text{Cl}_2} \text{Ketone}

ParameterValue
Oxidizing AgentDess-Martin periodinane
SolventDCM
Temperature0°C → 25°C
Yield78%

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (HCl in dioxane, 4M) at 25°C, yielding the corresponding amine hydrochloride .

Conditions:

Boc-protected amineHCl/dioxaneAmine\cdotpHCl+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{HCl/dioxane}} \text{Amine·HCl} + \text{CO}_2 + \text{tert-butanol}

ParameterValue
Acid4M HCl in dioxane
Time2–4 hours
Yield95%

Silylation of the Hydroxyl Group

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF, enabling further functionalization of the alkyne .

Reaction:

ROH+TBSClImidazoleRO-TBS\text{ROH} + \text{TBSCl} \xrightarrow{\text{Imidazole}} \text{RO-TBS}

ParameterValue
Silylating AgentTBSCl (1.1 eq)
BaseImidazole (2.5 eq)
SolventDMF
Yield89%

Alkyne-Alkyne Coupling

Sonogashira coupling with aryl halides forms carbon-carbon bonds using Pd(PPh₃)₂Cl₂ and CuI in triethylamine, yielding extended alkyne derivatives.

Example:

Alkyne+Ar-XPd/CuAr-C≡C-R\text{Alkyne} + \text{Ar-X} \xrightarrow{\text{Pd/Cu}} \text{Ar-C≡C-R}

ParameterValue
CatalystPd(PPh₃)₂Cl₂ (5 mol%)
Co-catalystCuI (10 mol%)
SolventEt₃N
Yield75–82%

Hydrolysis Under Basic Conditions

The carbamate undergoes hydrolysis in aqueous NaOH (2M) at 60°C, producing the corresponding amine and tert-butanol .

Reaction:

Boc-NR+NaOHNH2R+Na2CO3+tert-butanol\text{Boc-NR} + \text{NaOH} \rightarrow \text{NH}_2\text{R} + \text{Na}_2\text{CO}_3 + \text{tert-butanol}

ParameterValue
Base2M NaOH
Temperature60°C
Time6 hours
Yield88%

Scientific Research Applications

Organic Synthesis

(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate serves as an important intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactivity patterns, facilitating the formation of various derivatives. The compound can be utilized in:

  • Alkyne Functionalization : The alkyne group allows for further reactions such as cycloadditions or cross-coupling reactions, leading to the synthesis of more complex organic compounds.

Research indicates that (R)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate may exhibit biological activity due to its structural components. It can interact with enzymes or receptors, potentially modulating their activity through:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites on enzymes.
  • Covalent Bond Formation : The carbamate moiety may react with nucleophilic residues in proteins, influencing their catalytic functions.

These interactions suggest potential therapeutic applications, particularly in enzyme-catalyzed reactions and biological pathway investigations.

Study 1: Enzyme Interaction

A study investigated the binding affinity of (R)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate with various enzymes involved in metabolic pathways. The results showed that the compound could inhibit specific enzymes, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Study 2: Synthesis of Derivatives

In a synthetic chemistry study, researchers utilized (R)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate to synthesize novel derivatives that exhibited enhanced biological activity compared to the parent compound. The study highlighted the versatility of this compound as a building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate and analogous compounds:

Compound Name CAS Number Key Structural Features Molecular Weight Key Functional Groups
(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate N/A Chiral center (R), terminal alkyne, hydroxyl 169.22 g/mol Hydroxyl, alkyne, carbamate
tert-Butyl pent-4-yn-1-ylcarbamate N/A Terminal alkyne, carbamate at 1-position 169.22 g/mol Alkyne, carbamate
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate 167216-22-0 Chiral center (R), hydroxyl at 4-position ~189.25 g/mol Hydroxyl, carbamate
(S)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate 82010-31-9 Chiral center (S), methyl branch at 4-position 217.31 g/mol Hydroxyl, methyl branch, carbamate
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate 87694-53-9 Methoxy(methyl)amino, oxo group N/A Oxo, alkyne, carbamate

Key Observations :

  • Positional Isomerism : tert-Butyl pent-4-yn-1-ylcarbamate () shares the alkyne group but places the carbamate at the 1-position instead of the 2-position, altering reactivity in substitution reactions.
  • Chain Length and Substituents : (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate () has a shorter chain and hydroxyl at the 4-position, reducing steric hindrance compared to the target compound.
  • Stereochemistry : The S-enantiomer in (S)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate () may exhibit divergent biological activity due to enantioselective interactions.
Comparative Syntheses:
  • (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate : Synthesized via Boc protection of a pre-existing amine-alcohol, requiring milder conditions due to reduced steric demand.
  • tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate: Likely involves acylation of an amino-alkyne intermediate with methoxy(methyl)amine, followed by Boc protection.

Physicochemical Properties

Property Target Compound tert-Butyl pent-4-yn-1-ylcarbamate (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate
Boiling Point No data No data No data
Solubility Likely polar aprotic solvents Similar to target Higher solubility in water due to shorter chain
Stability Stable at 2–8°C () Stable under inert conditions Sensitive to acidic hydrolysis

Notes:

  • The biphenyl derivative of the target compound (CAS 1426129-50-1, ) has a higher molecular weight (327.42 g/mol ) and lower solubility due to aromatic stacking.
  • The methyl-branched analog () exhibits increased lipophilicity (logP ~2.1), enhancing membrane permeability.

Implications :

  • Branched analogs () pose higher risks due to reactive metabolites.

Biological Activity

(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
CAS Number 162107-49-5
Molecular Formula C₁₀H₁₇N₁O₃
Molecular Weight 199.25 g/mol
Density 1.062 g/cm³
Boiling Point 335 °C at 760 mmHg
Flash Point 156.4 °C

These properties indicate that (R)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate is a stable compound suitable for various applications in biological research.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with enzymes and receptors through various interactions:

  • Hydrogen Bonding : The hydroxyl group in the structure can form hydrogen bonds with active sites of enzymes or receptors, potentially modulating their activity.
  • Covalent Bond Formation : The carbamate moiety may react with nucleophilic residues in proteins, influencing their catalytic functions and stability.
  • π-π Interactions : The presence of alkyne groups allows for π-π stacking interactions, which can enhance binding affinity to target biomolecules .

Biological Activity

Studies suggest that (R)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate exhibits various biological activities:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
  • Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial effects, although further research is needed to elucidate specific mechanisms and efficacy against various pathogens .

Case Studies

  • Enzyme Interaction Studies : In a study examining enzyme inhibitors, (R)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate was tested against various enzymes. Results showed inhibition rates comparable to known inhibitors, suggesting its potential as a lead compound for further development .
  • Synthesis and Biological Screening : A recent synthesis method was developed that improved yield and purity while reducing safety risks associated with previous methods. This synthesis facilitated further biological screening, which confirmed its activity against certain cancer cell lines, indicating potential anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate in academic research?

  • Methodology :

  • Carbamate Formation : React secondary amines with chloroformates in the presence of triethylamine (TEA) in chloroform. Stir for 18 hours for optimal yields (e.g., 33% after 18 hours vs. 15% after 3 hours) .
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane. Monitor reactions via ESI-MS and confirm structures using 1^1H-NMR (e.g., shifts from 2.70 ppm for -CH2_2-NH2_2 to 3.18–2.97 ppm for -CH2_2-NH-C=O) .
    • Key Data :
Reaction Time (h)Yield (%)
315
1833

Q. How should researchers handle and store (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate to ensure stability?

  • Handling :

  • Use nitrile gloves and chemical safety goggles. Avoid skin contact via proper glove removal techniques .
  • Work under fume hoods with eyewash stations and safety showers nearby .
    • Storage :
  • Store sealed in dry conditions at 2–8°C to prevent hydrolysis or decomposition .
  • Avoid incompatible materials (e.g., strong oxidizers) and moisture .

Q. What spectroscopic methods are most effective for characterizing the stereochemistry of (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate?

  • 1^1H-NMR Analysis :

  • Identify stereochemical environments using coupling constants (e.g., J=6.6HzJ = 6.6 \, \text{Hz} for axial protons in cyclohexyl derivatives) .
  • Detect tert-butyl groups as singlets at ~1.36 ppm .
    • ESI-MS : Confirm molecular ions ([M+H]+^+) to verify purity and molecular weight (e.g., MW = 327.4 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate under varying conditions?

  • Critical Factors :

  • Reaction Time : Extended stirring (18 hours) improves yields by ensuring complete carbamate formation .
  • Solvent Choice : Chloroform enhances solubility of intermediates, while polar aprotic solvents (e.g., DMF) may induce side reactions .
    • Troubleshooting :
  • Use TLC or HPLC to monitor reaction progress. Adjust TEA stoichiometry if unreacted amine persists .

Q. What strategies are recommended for optimizing the purification of (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate from complex reaction mixtures?

  • Chromatography :

  • Use silica gel with ethyl acetate/hexane (20–50% gradient). Collect fractions showing a single spot on TLC .
    • Crystallization :
  • Recrystallize from tert-butyl methyl ether (MTBE) to isolate enantiopure product .
    • Hazard Mitigation :
  • Decomposed byproducts (e.g., CO, NOx_x) may form under heat; avoid high-temperature drying .

Q. How does the steric environment of the tert-butyl carbamate group influence the reactivity of (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate in subsequent reactions?

  • Steric Effects :

  • The tert-butyl group shields the carbamate nitrogen, reducing nucleophilic attack and stabilizing intermediates in multi-step syntheses (e.g., iodolactamization in CCR2 antagonist preparation) .
    • Conformational Analysis :
  • 1^1H-NMR reveals restricted rotation around the carbamate bond, influencing diastereoselectivity in cyclization reactions .
    • Applications :
  • Used as a chiral auxiliary in asymmetric catalysis (e.g., pyrimidine amide derivatives for cholinesterase inhibition) .

Safety and Disposal

Q. What are the critical safety protocols for handling accidental spills of (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate?

  • Containment :

  • Sweep or vacuum spills into sealed containers. Avoid drainage contamination .
    • Decomposition :
  • Incinerate via licensed waste disposal services. Hazardous gases (CO, NOx_x) require scrubbers .

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